molecular formula C19H16BrN5O B2549013 N-(3-(7-(3-bromophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl)acetamide CAS No. 449186-03-2

N-(3-(7-(3-bromophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl)acetamide

Cat. No. B2549013
CAS RN: 449186-03-2
M. Wt: 410.275
InChI Key: JWAGSCLLNYGFLP-UHFFFAOYSA-N
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Description

“N-(3-(7-(3-bromophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl)acetamide” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . These compounds have attracted much attention from agricultural and medicinal scientists because of their varied range of biological activities .


Synthesis Analysis

The synthesis of such compounds often involves the use of various aryl aldehydes and ketones . For example, the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) has been used with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo [1,5- a ]pyrimidine-based glycohybrids .


Chemical Reactions Analysis

The chemical reactions involving such compounds are diverse. For instance, the reaction of (hetero) aryl iodides and terminal alkynes in THF at room temperature under 1 atom of carbon monoxide in the presence of 2 eq. of triethylamine and catalytic amounts of [Pd (PPh)Cl] and CuI for 48 h followed by addition of the amidinium salts in the presence of 2.5 eq. of sodium carbonate in acetone/water gives the 2,4,6-tri substituted pyrimidines .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

  • Antiasthma Agents : Compounds including 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, closely related to the queried compound, have been found active as mediator release inhibitors, potentially useful in asthma treatment (Medwid et al., 1990).

  • Antimicrobial Agents : New derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one, similar to the queried compound, showed excellent activity against various microorganisms, highlighting their potential as antimicrobial agents (Farghaly & Hassaneen, 2013).

  • Imaging of Translocator Protein (18 kDa) with PET : A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, structurally related to the inquired compound, have been reported as selective ligands for the translocator protein and used in positron emission tomography imaging (Dollé et al., 2008).

  • A2A Adenosine Receptor Probes : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, structurally akin to the inquired compound, have been developed as high-affinity functionalized congeners for studying the A2A adenosine receptor (Kumar et al., 2011).

Chemical Synthesis and Properties

  • Synthesis of Fused Pyrazolo Derivatives : Research has been conducted on synthesizing and evaluating the antimicrobial activity of pyrazolo derivatives, which share structural similarities with the queried compound (Abunada et al., 2008).

  • Insecticidal Assessment : A study on the synthesis of innovative heterocycles incorporating a thiadiazole moiety, closely related to the queried compound, showed potential insecticidal effects against Spodoptera littoralis (Fadda et al., 2017).

properties

IUPAC Name

N-[3-[7-(3-bromophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN5O/c1-12(26)23-16-7-3-4-13(9-16)17-10-18(14-5-2-6-15(20)8-14)25-19(24-17)21-11-22-25/h2-11,18H,1H3,(H,23,26)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAGSCLLNYGFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(N3C(=NC=N3)N2)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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